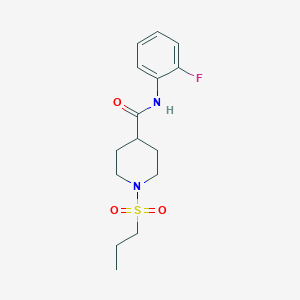
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a chemical compound with the molecular formula C17H24FN3O2S. It is commonly known as F13714 and is a potent and selective inhibitor of the transient receptor potential vanilloid subfamily 1 (TRPV1) receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a potent and selective inhibitor of the this compound receptor. This receptor is involved in the sensation of pain and inflammation. By inhibiting the this compound receptor, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of inflammatory cytokines and chemokines, decrease the expression of inflammatory genes, and inhibit the activation of transcription factors involved in inflammation. Additionally, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for the this compound receptor. This makes it an ideal tool for studying the role of this receptor in pain and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain and osteoarthritis. Additionally, this compound has shown promise as a potential anti-cancer agent and could be further investigated for its use in cancer therapy. Further studies could also explore the potential of this compound as a tool for studying the this compound receptor and its role in pain and inflammation.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 2-fluoroaniline with propylsulfonyl chloride in the presence of a base to form N-(2-fluorophenyl)propylsulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent to form the final product, this compound.
Scientific Research Applications
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. The compound has been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and cancer.
Properties
Molecular Formula |
C15H21FN2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-11-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-3-5-13(14)16/h3-6,12H,2,7-11H2,1H3,(H,17,19) |
InChI Key |
UOQGENCCXOINSD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)




![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)
![N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B285261.png)
![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
